Amikacin sulfate
Overview
Description
Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe bacterial infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella species . This compound is known for its effectiveness against multidrug-resistant bacterial strains and is often administered via intravenous or intramuscular injection .
Mechanism of Action
Target of Action
Amikacin sulfate primarily targets the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell .
Mode of Action
Amikacin binds to the bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction inhibits protein synthesis, thereby interfering with bacterial growth .
Biochemical Pathways
Amikacin’s structure has been altered to reduce the possible route of enzymatic deactivation, thus reducing bacterial resistance . The main resistance mechanism against Amikacin in clinics is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme found in Gram-negative bacteria .
Pharmacokinetics
Amikacin exhibits linear pharmacokinetics, with a clearance of 9.93 mL/h in both infection models after a single dose . The volume of distribution differs between models, resulting in an elimination half-life of 48 min for the bloodstream and 36 min for the lung model . The drug exposure in ELF (Epithelial Lining Fluid) was 72.7% compared to that in plasma . Systemic absorption of amikacin following oral inhalation is expected to be low compared to intravenous administration .
Result of Action
The result of Amikacin’s action is the inhibition of bacterial growth. By binding to the bacterial 30S ribosomal subunits, Amikacin interferes with protein synthesis within the bacterial cell, leading to the death of the bacteria .
Action Environment
Amikacin exerts activity against more resistant gram-negative bacilli such as Acinetobacter baumanii and Pseudomonas aeruginosa . It also exerts excellent activity against most aerobic gram-negative bacilli from the Enterobacteriaceae family, including Nocardia and some Mycobacterium . The protein binding of Amikacin in serum is ≤ 10% , which means that a significant proportion of the drug remains free in the serum to exert its antibacterial action.
Biochemical Analysis
Biochemical Properties
Amikacin sulfate interacts with bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction disrupts normal protein synthesis, leading to the production of non-functional or toxic peptides . This mechanism of action is common to all aminoglycosides .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis, which eventually leads to stopping further bacterial growth . It is bactericidal in vitro against Gram-positive and Gram-negative bacteria . It binds to components of bacteria that produce important bacterial proteins, blocking protein synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to bacterial 30S ribosomal subunits . This binding interferes with mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis and leading to the production of non-functional or toxic peptides .
Temporal Effects in Laboratory Settings
It is known that the drug is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is mostly unmetabolized It does not appear to be involved in any specific metabolic pathways or interact with enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to cross the placenta and is only partially secreted in breast milk
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Amikacin sulfate is synthesized by acylation with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A . The process involves preparing a 30-50% amikacin water solution, regulating the pH to 0.1-0.5 using sulfuric acid, and adding ethanol to crystallize the compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving amikacin in water, adjusting the pH with sulfuric acid, and then crystallizing the compound using ethanol. The crystallized product is filtered and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Amikacin sulfate undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reaction is crucial for its synthesis, where the l-(-)-γ-amino-α-hydroxybutyryl side chain is attached to the deoxystreptamine moiety .
Common Reagents and Conditions:
Acylation: Involves the use of acylating agents such as acetic anhydride.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of functional groups using reagents like sodium hydroxide.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is used in its sulfate salt form for medical applications .
Scientific Research Applications
Amikacin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used to treat severe bacterial infections, including those caused by multidrug-resistant strains
Comparison with Similar Compounds
Kanamycin: The parent compound from which amikacin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: Used to treat similar bacterial infections but has a different spectrum of activity.
Uniqueness of Amikacin Sulfate: this compound is unique due to its resistance to most aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacterial strains . This property sets it apart from other aminoglycosides like gentamicin and tobramycin, which are more susceptible to enzymatic degradation .
Properties
CAS No. |
39831-55-5 |
---|---|
Molecular Formula |
C22H47N5O21S2 |
Molecular Weight |
781.8 g/mol |
IUPAC Name |
4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13-,14+,15-,16+,17-,18?,19+,21+,22+;;/m0../s1 |
InChI Key |
FXKSEJFHKVNEFI-MZSVMMOASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES |
[H+].[H+].[H+].[H+].C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Appearance |
White to off-white crystalline powder. |
39831-55-5 | |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A.M.K Amikacin Amikacin Sulfate Amikacina Medical Amikacina Normon Amikafur Amikalem Amikason's Amikayect Amikin Amiklin Amukin BB K 8 BB K8 BB-K 8 BB-K8 BBK 8 BBK8 Biclin Biklin Gamikal Kanbine Medical, Amikacina Normon, Amikacina Oprad Sulfate, Amikacin Yectamid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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